

MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK Inhibitor

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Compound of Interest		
Compound Name:	MAP855	
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Executive Summary

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. In BRAF-mutant melanomas and other cancers, acquired resistance to BRAF and allosteric MEK inhibitors often involves the reactivation of the MAPK/ERK signaling pathway, frequently through mutations in the MEK1 and MEK2 kinases. **MAP855** is a highly potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2, designed to overcome these resistance mechanisms. This document provides an in-depth technical overview of **MAP855**, summarizing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

The Ras-Raf-MEK-ERK pathway is a pivotal signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. While allosteric inhibitors of MEK1/2 have shown clinical efficacy, their effectiveness can be compromised by mutations in the allosteric binding pocket of MEK. MAP855 represents a distinct therapeutic strategy by competing directly with ATP for binding to the MEK1/2 kinase domain. This mode of action allows MAP855 to effectively inhibit both wild-type and various mutant forms of MEK1/2 that confer resistance to allosteric inhibitors.[1][2][3][4] Developed through a structure-based design approach, MAP855

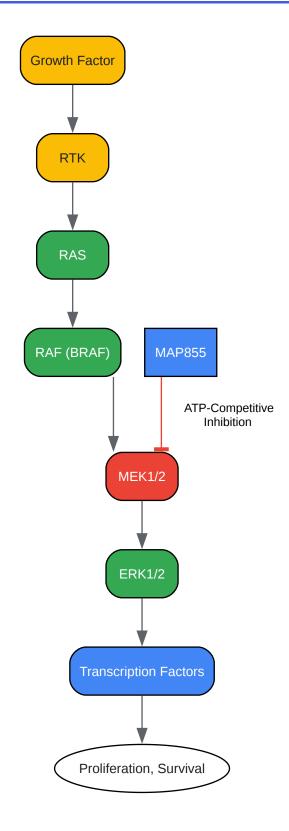


demonstrates potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant in vivo anti-tumor efficacy in BRAF-mutant preclinical models.[3][4]

Mechanism of Action: ATP-Competitive MEK Inhibition

MAP855 functions as a direct inhibitor of the MEK1 and MEK2 kinases. Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, MAP855 directly occupies the ATP-binding pocket itself. This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2. By blocking this critical step, MAP855 effectively abrogates the signal transduction cascade that drives tumor cell proliferation and survival. A key advantage of this mechanism is its efficacy against MEK mutants that have developed resistance to allosteric inhibitors.[1][2][3]





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Figure 1: MAPK Signaling Pathway and MAP855's point of intervention.



Quantitative Data Summary

The preclinical data for **MAP855** demonstrates its high potency and favorable pharmacological properties.

Table 1: In Vitro Potency of MAP855

Assay Type	Parameter	Value (nM)	Cell Line
Biochemical Assay	MEK1 ERK2 Cascade IC₅o	3	-
Cellular Assay	pERK EC50	5	A375
Cellular Assay	Proliferation IC₅o	Single-digit nM	A375

Data sourced from MedChemExpress and related publications.[1]

Table 2: Preclinical Pharmacokinetic Profile of MAP855

Species	CL (mL/min/kg)	Vss (L/kg)	AUC po (μM*h)	Oral Bioavailability (%F)
Mouse	32	2.6	0.4	44
Rat	35	2.0	0.6	65
Dog	22	1.8	1.4	100

IV dose for mouse was 3 mg/kg and PO dose was 10 mg/kg. Data sourced from MedChemExpress.[1]

Table 3: In Vivo Efficacy of MAP855

Model	Dosing	Duration	Outcome
BRAF-mutant mouse xenograft	30 mg/kg, p.o., b.i.d.	14 days	Comparable efficacy to trametinib at its MTD with no body weight loss.



Data sourced from MedChemExpress.[1]

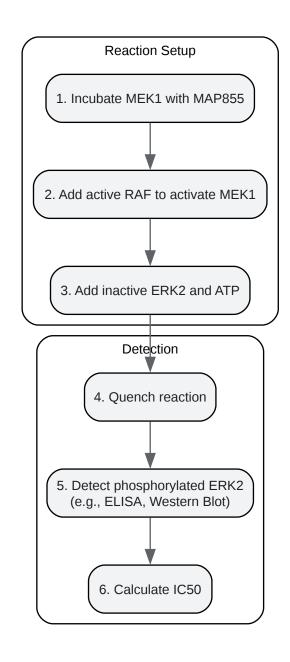
Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of **MAP855**. These represent standard protocols in the field and are consistent with the procedures used in the discovery and evaluation of this compound.

MEK1/2 Kinase Cascade Assay (Biochemical)

This assay measures the ability of **MAP855** to inhibit the phosphorylation of ERK2 by MEK1 in a reconstituted kinase cascade.





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Figure 2: Workflow for the MEK1/2 Kinase Cascade Assay.

Methodology:

- Reagents:
 - Recombinant human MEK1 enzyme.
 - Recombinant human, kinase-inactive ERK2 substrate.



- Active upstream kinase (e.g., B-Raf).
- Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol,
 0.01% Brij-35).
- ATP solution.
- MAP855 compound dilutions.
- Detection reagents (e.g., anti-phospho-ERK1/2 antibody).
- Procedure: a. In a 384-well plate, incubate MEK1 enzyme with serial dilutions of MAP855 (or DMSO as a vehicle control) in kinase reaction buffer for a predefined period (e.g., 30 minutes) at room temperature. b. Initiate the MEK1 activation by adding the active upstream kinase (e.g., B-Raf) and incubate for a further period (e.g., 30 minutes). c. Start the MEK1-ERK2 reaction by adding a mixture of the inactive ERK2 substrate and ATP (at a concentration close to its Km). d. Allow the reaction to proceed for a specified time (e.g., 40-60 minutes) at room temperature. e. Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer). f. Quantify the amount of phosphorylated ERK2 using a suitable detection method such as ELISA, HTRF, or AlphaScreen. g. Plot the percentage of inhibition against the logarithm of MAP855 concentration and determine the IC₅o value using a non-linear regression model.

Cellular Phospho-ERK (pERK) Assay

This assay quantifies the ability of **MAP855** to inhibit ERK1/2 phosphorylation in a cellular context, typically in a cancer cell line with a constitutively active MAPK pathway.

Methodology:

- Materials:
 - A375 human melanoma cell line (BRAF V600E mutant).
 - Cell culture medium (e.g., DMEM with 10% FBS).
 - MAP855 compound dilutions.



- Lysis buffer.
- AlphaScreen® SureFire® p-ERK1/2 Assay Kit or similar detection system.
- 384-well microplates.
- Procedure: a. Seed A375 cells into 96-well or 384-well cell culture plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of MAP855 (or DMSO vehicle) for a specified duration (e.g., 2-4 hours) at 37°C. c. After treatment, remove the culture medium and add lysis buffer to each well. d. Incubate the plates on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis. e. Transfer a small aliquot of the cell lysate to a 384-well ProxiPlate. f. Add the detection reagents (e.g., AlphaScreen Acceptor and Donor beads conjugated with appropriate antibodies) to the lysate. g. Incubate the plate in the dark at room temperature for 2 hours. h. Read the plate on an AlphaScreen-capable plate reader. i. Calculate the EC50 value by plotting the signal against the log of MAP855 concentration.

Cell Proliferation Assay

This assay measures the effect of **MAP855** on the viability and proliferation of cancer cells over a longer incubation period.

Methodology:

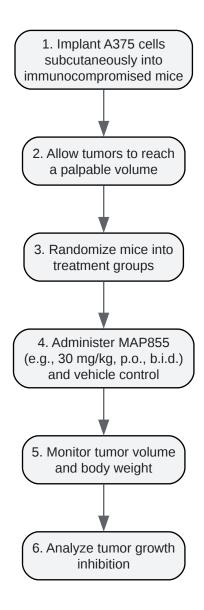
- Materials:
 - A375 human melanoma cell line.
 - Cell culture medium.
 - MAP855 compound dilutions (ranging from 0 to 10 nM).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
 - 96-well cell culture plates.



• Procedure: a. Seed A375 cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of MAP855. c. Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator. d. For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. e. For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and measure the luminescence. f. Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of **MAP855** in a living organism bearing a human tumor.





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Figure 3: General workflow for an in vivo xenograft study.

Methodology:

- Animal Model:
 - Immunocompromised mice (e.g., athymic nude or SCID).
 - A375 human melanoma cells for implantation.
- Procedure: a. Subcutaneously implant A375 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse. b. Monitor the mice for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. c. Prepare the dosing formulation of MAP855 (e.g., in a vehicle suitable for oral gavage). d. Administer MAP855 orally (p.o.) to the treatment group at the specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only. e. Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). f. Continue the treatment for the planned duration (e.g., 14 days). g. At the end of the study, euthanize the mice and excise the tumors for further analysis if required. h. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect compared to the control group.

Conclusion

MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with a compelling preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 addresses a key mechanism of acquired resistance to existing MAPK pathway-targeted therapies. The robust in vitro and in vivo data, supported by a favorable pharmacokinetic profile, establish MAP855 as a promising candidate for further development in the treatment of BRAF-mutant cancers and other malignancies driven by the MAPK pathway.

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